Enhanced Lipophilicity (LogP) Driven by 5-Fluoro Substitution vs. Non-Fluorinated Parent Scaffold
The non-fluorinated comparator, 3-(2-methylphenyl)isoxazol-5-amine (CAS 86685-96-3), has an experimentally determined logP of 2.81 and a computed XLogP of 2.0. Introduction of a fluorine atom at the 5-position of the 2-methylphenyl ring is predicted to increase logP by approximately +0.4 to +0.8 log units, consistent with established fluorine SAR for aromatic systems . This lipophilicity elevation falls within the optimal range for oral bioavailability (logP 1–3.5) while avoiding the excessive logP (>4) that can trigger solubility-limited absorption and promiscuous off-target binding [1].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted logP ~3.2–3.6 (based on +0.4 to +0.8 increment from fluorination of aromatic system) |
| Comparator Or Baseline | 3-(2-Methylphenyl)isoxazol-5-amine (CAS 86685-96-3): Experimental logP = 2.81; XLogP = 2.0 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.8 vs. non-fluorinated analog |
| Conditions | Computed/predicted logP; fluorination SAR derived from aromatic logP contribution rules (Hansch-Fujita π constant for aromatic F ≈ +0.14 to +0.35 per position) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; a compound in the logP 3.0–3.5 range balances cellular penetration with aqueous solubility, making it more suitable for cell-based screening campaigns than the lower-logP non-fluorinated analog.
- [1] Purser, S.; Moore, P.R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37(2), 320–330. DOI: 10.1039/B610213C. View Source
